methanol;titanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

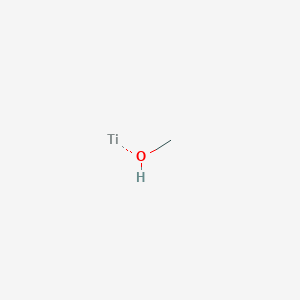

methanol;titanium, also known by its chemical name, is a compound with the molecular formula CH4 O . 1/4 Ti and a molecular weight of 172.017

化学反应分析

methanol;titanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

科学研究应用

Stress Corrosion Cracking

- Mechanism : Stress corrosion cracking occurs when a susceptible material is subjected to tensile stress in a corrosive environment. In the case of titanium in methanol, the absence of sufficient water can lead to rapid and catastrophic failure .

- Critical Water Content : Research indicates that maintaining a water content between 2% and 10% in methanol is crucial to prevent stress corrosion cracking in titanium alloys .

Protective Coatings

Research has demonstrated that protective coatings can significantly enhance the performance of titanium in methanol environments. For example, porous titanium discs coated with various materials were tested for their ability to prevent titanium leaching into methanol. The results showed that certain coatings effectively minimized contamination levels compared to uncoated samples .

| Coating Type | Titanium Leaching (ppm) | Comments |

|---|---|---|

| Uncoated | High | Significant leaching observed |

| Silcolloy | Low | Effective barrier against leaching |

| Dursan | Moderate | Some leaching due to coating properties |

Cathodic Protection

Cathodic protection has been explored as a method to inhibit stress corrosion cracking in titanium alloys exposed to methanol. Studies indicate that applying cathodic protection can significantly prolong the lifespan of titanium components under stress .

NASA's Investigation on Ti-6Al-4V Alloy

NASA conducted extensive research on the behavior of Ti-6Al-4V alloy in methanol environments, particularly concerning its use in pressurized fuel tanks during the Apollo missions. The study revealed:

- Failure Mechanisms : Specimens showed reduced tensile strength when exposed to methanol compared to other fluids.

- Moisture Influence : Even small amounts of moisture (1%) in methanol were found to inhibit adverse reactions significantly .

Industrial Applications

In industrial settings, titanium components are often used in systems where methanol is present, such as chemical processing plants and fuel systems. A study highlighted that:

- Material Selection : The compatibility of titanium with methanol necessitates careful selection based on operational conditions, particularly regarding moisture content .

- Performance Metrics : Components made from titanium exhibited superior performance metrics when properly protected against methanol-induced corrosion.

作用机制

The mechanism of action of methanol;titanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

相似化合物的比较

methanol;titanium can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other titanium-based reagents or compounds with similar molecular structures. The comparison can focus on differences in chemical properties, reactivity, and potential applications. For example, while this compound may have unique reactivity due to its specific molecular structure, other similar compounds may exhibit different reactivity patterns or applications.

属性

IUPAC Name |

methanol;titanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.Ti/c1-2;/h2H,1H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXQWFASZYSARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.[Ti] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4OTi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.909 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-92-7 |

Source

|

| Record name | Titanium tetramethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。